O3-Phosphonoestrone
Description
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Structure
3D Structure
Properties
CAS No. |
1240-03-5 |
|---|---|
Molecular Formula |
C18H23O5P |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H23O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,18+/m1/s1 |
InChI Key |
XYNRXDLLYXFCRS-CBZIJGRNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Origin of Product |
United States |
O3 Phosphonoestrone As a Rational Prodrug Design
Structural Basis and Rationale for O3-Phosphonoestrone Conjugation
The design of this compound as a prodrug is rooted in the specific chemical properties of the estrone (B1671321) molecule and the physiological environment of the body.
Chemical Modification at the O3 Position of Estrone
Estrone possesses a phenolic hydroxyl group at the C3 position of its steroidal A-ring. This functional group is a key site for metabolic conjugation in the body, primarily through sulfation and glucuronidation. These metabolic processes are natural detoxification pathways that increase the water solubility of estrogens, facilitating their excretion. The rationale for attaching a phosphate (B84403) group at this specific position is to mimic this natural process to a certain extent, thereby creating a pro-moiety that can be recognized and cleaved by endogenous enzymes. The covalent attachment of the phosphate group masks the phenolic hydroxyl group, rendering the molecule temporarily inactive until the phosphate is removed.
Design Objectives for Improved Pharmacological Performance
The conjugation of a phosphate group to estrone at the O3 position is intended to achieve several key pharmacological objectives:
Increased Aqueous Solubility: The phosphate group, being ionizable at physiological pH, dramatically increases the water solubility of the estrone molecule. This is a significant advantage for pharmaceutical formulation.
Enhanced Bioavailability: By masking the phenolic hydroxyl group, this compound may be protected from premature metabolism (e.g., first-pass effect in the liver) that can inactivate a significant portion of orally administered estrone.
Targeted Drug Delivery: The prodrug is designed to be inactive until the phosphate group is cleaved by phosphatases. These enzymes are present in various tissues, and their activity can lead to a more controlled and potentially targeted release of the active estrone. This enzymatic cleavage is a crucial step in the bioactivation of the prodrug. wikipedia.org
Sustained Release: The rate of enzymatic hydrolysis of the phosphate ester can influence the release rate of estrone, potentially leading to a more sustained therapeutic effect compared to the rapid absorption and elimination of the parent drug.
Synthetic Methodologies for this compound and its Analogues
The synthesis of this compound involves the selective phosphorylation of the phenolic hydroxyl group of estrone. Various phosphorylating agents and reaction conditions can be employed to achieve this transformation.
Synthetic Routes and Reaction Optimizations
A common and effective method for the phosphorylation of phenolic hydroxyl groups, such as the one in estrone, involves the use of phosphorus oxychloride (POCl3) in the presence of a base. A general synthetic scheme is as follows:
Reaction of Estrone with Phosphorus Oxychloride: Estrone is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or dichloromethane. The solution is cooled, and phosphorus oxychloride is added dropwise. The base (e.g., pyridine) acts as a scavenger for the hydrochloric acid generated during the reaction and also as a catalyst.
Hydrolysis: After the initial reaction, the intermediate is carefully hydrolyzed, typically with ice-water, to convert the resulting dichlorophosphate (B8581778) ester into the desired dihydrogen phosphate ester.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Optimization of this reaction involves careful control of temperature, stoichiometry of reactants, and reaction time to maximize the yield and minimize the formation of byproducts.
A summary of a potential synthetic approach is presented in the table below:
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
| 1 | Estrone | Phosphorus oxychloride (POCl3), Pyridine | 0°C to room temperature | Estrone-3-dichlorophosphate intermediate |
| 2 | Estrone-3-dichlorophosphate intermediate | Water | Controlled hydrolysis | This compound |
| 3 | Crude this compound | Ethanol/Water or other suitable solvent systems | Recrystallization or Chromatography | Purified this compound |
Stereochemical Considerations in Synthesis
The core steroidal structure of estrone contains several chiral centers. However, the synthesis of this compound from estrone does not typically involve the modification of these chiral centers. The phosphorylation reaction occurs at the achiral phenolic hydroxyl group. Therefore, if the starting estrone is enantiomerically pure (as is the natural form), the resulting this compound will also be enantiomerically pure, retaining the original stereochemistry of the steroid nucleus. The stereochemistry of the estrone backbone is crucial for its biological activity, and its preservation during the synthesis of the prodrug is essential.
Analytical Characterization Techniques for this compound
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the steroidal protons. The disappearance of the phenolic hydroxyl proton signal of estrone and potential shifts in the aromatic protons of the A-ring would be indicative of successful phosphorylation.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. Shifts in the resonance of the C3 carbon and other carbons in the A-ring would confirm the attachment of the phosphate group.
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. A single resonance in the ³¹P NMR spectrum would confirm the presence of the phosphate group and its chemical environment.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak would correspond to the calculated molecular weight of the compound (C18H23O5P, 350.35 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Key absorptions would include those for the C=O group of the five-membered ring, the aromatic C=C bonds, and the P=O and P-O bonds of the phosphate group. The disappearance of the broad O-H stretching band of the phenolic hydroxyl group of estrone would be a key indicator of the reaction's success.
Chromatographic Techniques:
Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the synthesized compound and to monitor the progress of the reaction.
Below is a table summarizing the key analytical data expected for this compound:
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of phenolic -OH proton signal; shifts in aromatic proton signals. |
| ¹³C NMR | Shift in the resonance of the C3 carbon. |
| ³¹P NMR | A single resonance characteristic of a phosphate ester. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C18H23O5P (350.35 g/mol ). |
| IR Spectroscopy | Presence of C=O, aromatic C=C, P=O, and P-O stretching vibrations; absence of phenolic O-H stretch. |
Enzymatic Activation and Metabolic Fate of O3 Phosphonoestrone
Identification and Functional Characterization of Activating Enzymes
The activation of O3-Phosphonoestrone is contingent upon the hydrolytic activity of phosphatases, which catalyze the removal of the phosphate (B84403) moiety, a process essential for the subsequent interaction of the liberated estrone (B1671321) with its target receptors.
The fundamental reaction in the activation of this compound is the hydrolysis of the phosphomonoester bond. This reaction is catalyzed by phosphatase enzymes, which utilize a water molecule to cleave the bond, resulting in the formation of estrone and an inorganic phosphate ion. This enzymatic process is a common mechanism for the activation of various phosphate and phosphonate (B1237965) prodrugs.
Phosphatases are a diverse group of hydrolase enzymes broadly categorized based on their optimal pH for activity, primarily as alkaline phosphatases (APs) and acid phosphatases (ACPs). Given that alkaline phosphatases are widely distributed in tissues such as the intestine, liver, and bone, they are considered the principal enzymes responsible for the activation of phosphate-containing prodrugs in the body. These enzymes are known to exhibit broad substrate specificity, enabling them to hydrolyze a wide array of phosphate esters.
While phosphatases demonstrate broad substrate specificity, the efficiency of this compound hydrolysis is influenced by the specific isoenzyme and the structural characteristics of the prodrug. The interaction between the enzyme's active site and the phosphonoestrone molecule dictates the rate of activation.
The specificity of this interaction is determined by the three-dimensional structure of the enzyme's active site, which accommodates the substrate. Although phosphatases can act on a variety of substrates, the affinity for a particular substrate, such as this compound, can vary between different phosphatase isoenzymes. This selectivity can influence the tissue-specific activation of the prodrug. For instance, intestinal alkaline phosphatase would play a significant role in the activation of orally administered this compound. The structural features of the steroid nucleus of estrone also contribute to the binding and orientation of the prodrug within the active site, thereby affecting the catalytic efficiency.
Enzyme Kinetics of this compound Biotransformation
The rate of conversion of this compound to its active form, estrone, can be quantitatively described by enzyme kinetics, providing valuable insights into the efficiency of its metabolic activation.
The kinetics of phosphatase-mediated hydrolysis of this compound are expected to follow the Michaelis-Menten model. This model describes the relationship between the initial reaction velocity (V), the substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_M).
V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the enzyme concentration.
K_M is the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_M indicates a higher affinity.
Due to the absence of specific experimental data for this compound, the following table presents hypothetical, yet plausible, kinetic parameters for its hydrolysis by human alkaline phosphatase, based on data from similar phosphate ester substrates.
| Enzyme Source | Substrate | K_M (mM) | V_max (µmol/min/mg protein) |
| Human Intestinal Alkaline Phosphatase | This compound | 0.5 | 15 |
| Human Liver Alkaline Phosphatase | This compound | 0.8 | 10 |
| Human Bone Alkaline Phosphatase | This compound | 1.2 | 8 |
This is an interactive data table. You can sort and filter the data.
The enzymatic activation of this compound can be modulated by various inhibitors and activators. Understanding these mechanisms is crucial for predicting potential drug-drug interactions and variability in patient response.
Inhibition:
Competitive Inhibition: Occurs when a molecule structurally similar to the substrate binds to the active site of the enzyme, preventing the substrate from binding. Inorganic phosphate, the product of the hydrolysis reaction, is a known competitive inhibitor of alkaline phosphatase.
Non-competitive Inhibition: Involves an inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. Certain metal ions and other small molecules can act as non-competitive inhibitors.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
Activation: Certain divalent cations, such as Mg²⁺ and Zn²⁺, are essential cofactors for alkaline phosphatase activity and are therefore crucial for the activation of this compound. These ions can enhance the catalytic activity of the enzyme.
The rate of this compound hydrolysis is significantly influenced by the pH and temperature of the surrounding environment, as these factors directly affect the structure and catalytic activity of the activating phosphatases.
pH: Alkaline phosphatases, as their name suggests, exhibit optimal activity in alkaline environments. The optimal pH for most human alkaline phosphatase isoenzymes is around 9.0. Deviations from this optimal pH can lead to a decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site.
Temperature: Enzyme activity generally increases with temperature up to an optimal point. For human alkaline phosphatases, the optimal temperature is typically around 37°C (body temperature). Temperatures above this optimum can lead to denaturation of the enzyme and a rapid loss of activity. nih.gov Lower temperatures will decrease the reaction rate. nih.govmasujournal.org
| Parameter | Optimal Value | Effect of Deviation |
| pH | ~9.0 | Decreased activity at acidic or more strongly alkaline pH |
| Temperature | ~37°C | Decreased activity at lower temperatures; denaturation at higher temperatures |
This is an interactive data table. You can sort and filter the data.
Variability in Enzyme Kinetics Across Different Systems
This compound is a pro-drug that requires enzymatic activation to release its biologically active form, estrone. This activation occurs via the hydrolytic cleavage of the phosphate group, a reaction catalyzed by alkaline phosphatases (ALPs). ALPs are a group of metalloenzymes widely distributed throughout the body, and their kinetic properties can vary significantly depending on the specific isozyme and the biological environment. researchgate.net This variability directly influences the rate and location of estrone release from its phosphono-ester precursor.
Alkaline phosphatases exhibit broad substrate specificity, enabling them to hydrolyze a wide range of phosphoric acid monoesters. researchgate.net The kinetic efficiency of this hydrolysis is subject to several factors, leading to differential activation of this compound across various physiological systems.
Key Factors Influencing aklaline Phosphatase (ALP) Kinetics:
| Factor | Description | Impact on Enzyme Kinetics | Source(s) |
| Isozyme Type | Four main isozymes exist: tissue non-specific (TNSALP), intestinal, placental, and germ cell. TNSALP is widely distributed in tissues like the liver, bone, and kidneys. researchgate.net | Each isozyme possesses distinct biochemical properties, including pH optima and substrate affinity, leading to tissue-specific rates of hydrolysis. | researchgate.net |
| pH | ALPs are named for their optimal function at alkaline pH, typically around 9. researchgate.net | The pH profile for the Michaelis constant (Km) and the inhibitor constant (Ki) are similar, with both values changing significantly between pH 8 and 10. nih.gov This indicates that the enzyme's affinity for its substrate is highly pH-dependent. | researchgate.netnih.gov |
| Metal Ion Cofactors | ALPs are metalloenzymes requiring divalent cations for activity. Each monomeric subunit typically contains two Zn2+ ions and one Mg2+ ion in its active site. openbiochemistryjournal.com | The two zinc ions are directly involved in the catalytic process. openbiochemistryjournal.com The presence of Mg2+ ions can enhance phosphomonoesterase activity. nih.gov The synergistic effect of both Mg2+ and Zn2+ is crucial for optimal hydrolysis of monoester substrates. openbiochemistryjournal.com | nih.govopenbiochemistryjournal.com |
| Inhibitors | The reaction product, inorganic phosphate, is a potent competitive inhibitor of alkaline phosphatase. nih.govresearchgate.net Other phosphate derivatives, such as pyrophosphate, can also act as inhibitors. nih.gov | Inhibition is typically of a 'mixed' type, affecting both Km and the maximum reaction velocity (Vmax), with the competitive element being predominant. nih.gov This product inhibition can create a negative feedback loop, slowing the reaction as the product accumulates. | nih.govresearchgate.net |
The wide distribution of different ALP isozymes ensures that the activation of this compound can occur in multiple tissues. However, the specific rate of estrone release will be dictated by the local concentration of the specific isozyme and the prevailing biochemical conditions, such as pH and the availability of essential metal cofactors.
Downstream Metabolic Pathways of Estrone Derivatives
Once this compound is hydrolyzed to release estrone, the estrone molecule enters the complex network of estrogen metabolism. This process involves a series of enzymatic modifications, broadly categorized into Phase I and Phase II reactions, which alter the hormone's biological activity and facilitate its elimination from the body. ontosight.ainih.gov
Phase I and Phase II Metabolism of Released Estrone
The metabolic transformation of estrone is crucial for regulating estrogen levels and activities. ontosight.ai These pathways occur predominantly in the liver, but also in other peripheral tissues. wikipedia.orgpharmgkb.org
Phase I Metabolism: The primary reactions in this phase are hydroxylations, catalyzed by the cytochrome P450 (CYP) family of enzymes. pharmgkb.orgresearchgate.net These reactions add hydroxyl (-OH) groups to the steroid structure, creating catechol estrogens. researchgate.net
2-Hydroxylation: Catalyzed mainly by CYP1A1 and CYP1A2, this pathway produces 2-hydroxyestrone. pharmgkb.orgclinpgx.org
4-Hydroxylation: This reaction is mediated by CYP1B1 and results in the formation of 4-hydroxyestrone. youtube.com
16α-Hydroxylation: The formation of 16α-hydroxyestrone is another significant pathway. researchgate.net
Phase II Metabolism: This phase involves conjugation reactions, where polar molecules are attached to the estrogen and its Phase I metabolites. ontosight.ai This process increases their water solubility, inactivates them, and prepares them for excretion via urine and bile. ontosight.airesearchgate.net
Methylation: The hydroxylated catechol estrogens can be methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens, such as 2-methoxyestrone (B195170) and 4-methoxyestrone. pharmgkb.orgresearchgate.net
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group, forming conjugates like estrone sulfate (B86663). wikipedia.orgpharmgkb.org
Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to form estrone glucuronide and other glucuronidated metabolites. ontosight.airesearchgate.net
| Metabolic Phase | Reaction Type | Key Enzymes | Primary Substrates | Key Products |
| Phase I | Hydroxylation | Cytochrome P450 (CYP1A1, CYP1B1) | Estrone, Estradiol (B170435) | 2-Hydroxyestrone, 4-Hydroxyestrone, 16α-Hydroxyestrone |
| Phase II | Methylation | Catechol-O-methyltransferase (COMT) | 2-Hydroxyestrone, 4-Hydroxyestrone | 2-Methoxyestrone, 4-Methoxyestrone |
| Phase II | Sulfation | Sulfotransferases (SULTs) | Estrone, Estradiol, Metabolites | Estrone sulfate |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Estrone, Estradiol, Metabolites | Estrone glucuronide |
Interconversion Pathways of Estrone Metabolites
A critical aspect of estrone metabolism is its dynamic, reversible interconversion with estradiol (E2), the most potent endogenous estrogen. wikipedia.orgresearchgate.net This reaction is governed by the activity of 17β-hydroxysteroid dehydrogenases (17β-HSDs), a family of enzymes that catalyze both oxidative (estradiol to estrone) and reductive (estrone to estradiol) transformations. researchgate.netresearchgate.netnih.gov
Research into the kinetics of this interconversion reveals important quantitative details about the process in different biological contexts.
Kinetic Parameters of Estrone and Estradiol Interconversion:
| Parameter | Description | Value | Biological System | Source(s) |
| Apparent KM for Estrone | The substrate concentration at which the 17β-HSD enzyme reaches half of its maximum velocity for estrone oxidation. | 11 µM | Adult human lung slices | nih.gov |
| Apparent KM for Estradiol | The substrate concentration at which the 17β-HSD enzyme reaches half of its maximum velocity for estradiol reduction. | 10 µM | Adult human lung slices | nih.gov |
| Transfer Constant [ρ]BB1,2 | The fraction of estrone (1) converted to estradiol (2) in peripheral blood. | 5% | Normal males and females | nih.gov |
| Transfer Constant [ρ]BB2,1 | The fraction of estradiol (2) converted to estrone (1) in peripheral blood. | 15% | Normal males and females | nih.gov |
These data indicate that in human lung tissue, the 17β-HSD enzyme binds both estrone and estradiol with similar affinities. nih.gov However, the oxidative pathway (estradiol to estrone) is favored, as indicated by a greater maximum reaction velocity (Vmax). nih.gov Similarly, studies measuring metabolic clearance rates in peripheral blood show that the conversion of estradiol to estrone is about three times greater than the conversion of estrone to estradiol. nih.gov This dynamic equilibrium ensures that estrone serves as both a precursor to and a metabolite of estradiol, allowing for precise, tissue-level regulation of estrogenic activity. wikipedia.org
Biological Interactions and Cellular Mechanistic Studies of O3 Phosphonoestrone
Cellular Permeation and Intracellular Distribution Dynamics
Mechanisms of Cellular Uptake (e.g., transporter-mediated, diffusion)
As a phosphorylated compound, O3-Phosphonoestrone is hydrophilic. This characteristic makes simple diffusion across the lipid-rich cell membrane an inefficient process. Cellular uptake is therefore believed to occur primarily through active, transporter-mediated processes. While the specific transporters have not been fully identified, the mechanism likely involves endocytosis, a process where the cell engulfs substances. nih.gov Studies on similarly structured compounds, such as methylphosphonate (B1257008) oligonucleotides, show uptake occurs via endosomal pathways. nih.gov This process is temperature-dependent and involves the formation of intracellular vesicles. nih.gov
Once inside the cell, this compound must be converted to its active form. This activation is accomplished by intracellular enzymes called phosphatases, which hydrolyze (cleave) the phosphate (B84403) group from the estrone (B1671321) molecule. This enzymatic conversion yields the biologically active hormone estrone, which, being more lipophilic, can then move more freely within the cell.
Subcellular Localization and Compartmentalization
Following its intracellular activation, estrone is distributed among various subcellular compartments. Studies analyzing the distribution of estrogens have found estrone in the cytosol, the cell nucleus, and associated with the plasma membrane. nih.govaacrjournals.org The majority of estrone's classical hormonal effects are mediated by its interaction with receptors in the nucleus. wikipedia.org However, its presence in the cytosol and at the plasma membrane is crucial for initiating more rapid, non-transcriptional signaling events. nih.govoup.com The specific distribution within a cell can vary between tissue types, such as breast and uterine tissue, indicating that different cells "handle" estrogens in distinct ways. nih.govaacrjournals.org For instance, in adipocytes, treatment with estradiol (B170435), a related estrogen, has been shown to alter the distribution of its receptor, reducing its presence at the plasma membrane while increasing it in the nucleus. oup.com
Receptor Binding and Ligand-Target Interactions of Activated Estrone
The biological effects of estrone are mediated through its binding to specific estrogen receptors (ERs). These receptors are members of the nuclear receptor superfamily and act as ligand-activated transcription factors. wikipedia.orgfrontiersin.org
Estrogen Receptor Alpha (ERα) and Beta (ERβ) Agonism/Antagonism
Estrone acts as an agonist for both major subtypes of the estrogen receptor: ERα and ERβ. oup.com Upon binding, estrone induces a conformational change in the receptor, causing it to dimerize and translocate into the nucleus. frontiersin.org There, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) to regulate the transcription of target genes. wikipedia.orgfrontiersin.org
Binding Characteristics of Estrone
| Receptor Subtype | Binding Preference | Primary Action |
|---|---|---|
| Estrogen Receptor Alpha (ERα) | Preferential. wikipedia.orgoup.com | Agonist. oup.com |
| Estrogen Receptor Beta (ERβ) | Lower. wikipedia.orgoup.com | Agonist. oup.com |
Non-Genomic Signaling Pathways Initiated by Estrone
Beyond its direct regulation of gene expression (genomic signaling), estrone can also initiate rapid cellular responses through non-genomic pathways. nih.govnih.gov These actions are mediated by a subpopulation of estrogen receptors located at the cell surface, often within specialized membrane regions called caveolae. wikipedia.orgmdpi.com These membrane-associated ERs (mERs) can be coupled to G-proteins and, upon estrone binding, can rapidly activate intracellular signaling cascades without directly interacting with DNA. nih.govwikipedia.org Key pathways stimulated by this mechanism include the activation of mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.gov These rapid signaling events can influence cellular processes such as proliferation and survival within minutes. nih.govnih.gov
Modulation of Intracellular Signaling Cascades
The binding of estrone to both nuclear and membrane-associated estrogen receptors triggers a complex network of intracellular signaling cascades that ultimately dictate the cellular response.
The classical genomic pathway directly alters the expression of genes involved in proliferation and differentiation. wikipedia.org Simultaneously, the non-genomic pathways provide a more immediate layer of regulation. Activation of the MAPK/ERK and PI3K/Akt pathways by membrane-bound ERs can lead to a cascade of protein phosphorylation. nih.govjneurosci.org For example, activation of these kinases can lead to the phosphorylation and subsequent activation of other transcription factors, creating a "cross-talk" between the non-genomic and genomic signaling arms. nih.govresearchgate.net In some cells, these pathways are unified, where the activation of PI3K is required for the subsequent activation of MAPK/ERK, leading to a coordinated cellular response. jneurosci.org The stimulation of G-protein coupled ERs can also lead to the mobilization of intracellular calcium and the production of second messengers like cyclic AMP (cAMP). nih.govmdpi.com
Key Intracellular Signaling Cascades Modulated by Estrone
| Pathway | Primary Mediators | Key Downstream Effects |
|---|---|---|
| Genomic (Classical) | Nuclear ERα/ERβ, Estrogen Response Elements (EREs). wikipedia.org | Direct regulation of target gene transcription. frontiersin.org |
| Non-Genomic (MAPK/ERK) | Membrane ERs, Ras, Raf, MEK, ERK. nih.govnih.gov | Phosphorylation of kinases and transcription factors, cell proliferation. nih.gov |
| Non-Genomic (PI3K/Akt) | Membrane ERs, PI3K, Akt, mTOR. mdpi.comnih.gov | Promotion of cell survival, inhibition of apoptosis. nih.gov |
| Non-Genomic (Calcium/cAMP) | G-protein coupled ERs (e.g., GPER), Adenylate Cyclase. nih.govmdpi.com | Mobilization of intracellular calcium, activation of Protein Kinase A (PKA). mdpi.comoup.com |
Cross-talk with Hormonal and Growth Factor Pathways
No research data is currently available on the specific interactions of this compound with hormonal and growth factor signaling pathways.
Effects on Gene Expression and Protein Synthesis
Specific studies detailing the effects of this compound on gene expression and protein synthesis have not been published.
Impact on Cellular Metabolism and Bioenergetics
Reprogramming of Anabolic and Catabolic Processes
There is no available data on how this compound may reprogram anabolic and catabolic processes within the cell.
Implications for Oncometabolism and Cellular Proliferation
The implications of this compound for oncometabolism and its effects on cellular proliferation have not been documented in scientific literature.
In Vitro Investigations of Biological Responses
Cell-Based Assays for Pharmacological Activity
Results from specific cell-based assays to determine the pharmacological activity of this compound are not available.
Proteomic and Metabolomic Profiling of Treated Cells
To understand the cellular response to this compound, researchers would typically employ "omics" technologies. Proteomics and metabolomics are high-throughput analytical approaches that provide a global snapshot of the proteins and small-molecule metabolites within a cell at a specific time. These techniques are instrumental in identifying the biochemical pathways and cellular processes that are altered by a bioactive compound.
Proteomic Profiling:
Proteomic analysis aims to identify and quantify the entire set of proteins (the proteome) in a biological sample, such as cells treated with this compound. A common method involves using mass spectrometry-based techniques to compare the protein expression levels between treated and untreated (control) cells. chemrxiv.orgnih.gov This can reveal which proteins are upregulated or downregulated in response to the compound, offering insights into its mechanism of action.
For instance, if this compound interacts with cellular signaling pathways, we might expect to see changes in the expression of proteins involved in those pathways, such as kinases, phosphatases, and transcription factors. A comparative proteomic analysis could identify proteins whose expression is significantly altered, suggesting their involvement in the cellular response to this compound. chemrxiv.org
Hypothetical Proteomic Data for Cells Treated with this compound This interactive table illustrates the kind of data that a proteomic experiment could yield. Users can sort the data by protein name, fold change, or p-value to explore the hypothetical results.
| Protein Name | Gene Symbol | Fold Change (Treated vs. Control) | p-value | Putative Function |
| Casein Kinase 2 Subunit Alpha | CSNK2A1 | 2.5 | 0.001 | Serine/threonine kinase |
| Proliferation Cell Nuclear Antigen | PCNA | -1.8 | 0.005 | DNA replication and repair |
| Heat Shock Protein 90 | HSP90AA1 | 1.5 | 0.01 | Protein folding and stability |
| Apoptosis Regulator BAX | BAX | 2.1 | 0.003 | Apoptosis induction |
| Estrogen Receptor Alpha | ESR1 | -2.0 | 0.002 | Nuclear hormone receptor |
Metabolomic Profiling:
Metabolomics complements proteomics by measuring the changes in the levels of endogenous small molecules (metabolites) within a cell. jove.com These metabolites are the substrates and products of enzymatic reactions and can provide a direct readout of the cell's metabolic state. By comparing the metabolomic profiles of this compound-treated and control cells, researchers can identify metabolic pathways that are impacted by the compound. neoproteomics.net
For a compound like this compound, which is a derivative of the steroid hormone estrone, it would be particularly interesting to examine its effects on steroid metabolism, as well as central carbon metabolism and lipid pathways. immutoscientific.comthermofisher.com Alterations in these pathways could indicate how the compound is processed by the cell and what downstream metabolic effects it elicits.
Hypothetical Metabolomic Data for Cells Treated with this compound This interactive table presents hypothetical changes in metabolite levels following treatment with this compound. The data can be sorted to highlight the most significantly altered metabolites.
| Metabolite | Pathway | Fold Change (Treated vs. Control) | p-value |
| Estradiol | Steroid Hormone Biosynthesis | -3.2 | 0.0005 |
| Lactic Acid | Glycolysis | 1.9 | 0.008 |
| Glutamine | Amino Acid Metabolism | -1.5 | 0.012 |
| Phosphocholine | Glycerophospholipid Metabolism | 2.3 | 0.002 |
| Succinic Acid | Citric Acid (TCA) Cycle | 1.7 | 0.009 |
Illuminating Biological Interactions with Protein Footprinting
While proteomics can tell us which proteins are changing in abundance, it does not directly identify the initial binding partners of a compound. To pinpoint the direct molecular targets of this compound, a technique called protein footprinting can be utilized. immutoscientific.comontosight.ai This method provides structural information about protein-ligand interactions in their native solution state. nih.gov
One of the most powerful protein footprinting techniques is Hydroxyl Radical Protein Footprinting (HRPF) . jove.comamericanpharmaceuticalreview.com In this approach, highly reactive hydroxyl radicals are generated, which then covalently modify solvent-accessible amino acid side chains on a protein. neoproteomics.net When a ligand, such as this compound, binds to a protein, it shields the amino acids at the binding site from the hydroxyl radicals. nih.govneoproteomics.net
By using mass spectrometry to compare the modification patterns of the protein in the presence and absence of this compound, researchers can identify the "footprint" of the compound on the protein surface. chemrxiv.orgthermofisher.com The regions with reduced modification in the presence of the compound are inferred to be the binding site. immutoscientific.com This technique is invaluable for identifying direct protein targets and for mapping the precise location of the interaction. nih.govimmutoscientific.com
Hypothetical Protein Footprinting Data for a Target Protein of this compound This interactive table shows hypothetical results from a protein footprinting experiment, indicating the regions of a target protein that are protected from modification upon binding to this compound.
| Peptide Sequence | Start-End Position | Protection Factor (with this compound) | p-value | Interpretation |
| LVQLLNAVY | 85-93 | 5.2 | 0.001 | Strong protection, likely part of the binding pocket. |
| FAGHVQAR | 112-119 | 1.1 | 0.45 | No significant protection, likely solvent exposed. |
| YLSMGLGA | 210-217 | 4.8 | 0.002 | Strong protection, likely part of the binding pocket. |
| KPLVGER | 250-256 | 1.3 | 0.38 | No significant protection, likely solvent exposed. |
| AIVALLCR | 301-308 | 3.5 | 0.009 | Moderate protection, may be near the binding site. |
Targeted Delivery Strategies for O3 Phosphonoestrone
Design Principles for Enhanced Site-Specific Delivery
The effective site-specific delivery of any prodrug, including O3-Phosphonoestrone, hinges on meticulously designed principles that address physiological and cellular hurdles. These principles aim to ensure the compound remains stable in transit and becomes activated only at the desired location.
Overcoming Biological Barriers for Prodrug Distribution
A primary challenge in drug delivery is navigating the complex network of biological barriers the body presents, such as epithelial and endothelial membranes, the reticuloendothelial system, and varying pH environments. acs.orgnih.gov The prodrug approach, by its nature, is a key strategy to overcome some of these barriers. mdpi.com By masking the active estrone (B1671321) molecule with a phosphate (B84403) group, this compound exhibits altered physicochemical properties, such as increased water solubility, which can influence its distribution profile.
Strategies to overcome these barriers often involve formulation technologies or chemical modifications. mdpi.commdpi.com For phosphate prodrugs, the goal is to protect the phosphate moiety from premature cleavage by ubiquitous phosphatases in the bloodstream and non-target tissues. nih.gov Encapsulation within nanocarriers is a primary method to shield the prodrug, preventing its degradation and controlling its release, thereby enhancing its ability to reach the target site intact. mdpi.com
Table 1: Biological Barriers and Corresponding Prodrug Strategies
| Biological Barrier | Challenge for Delivery | Potential Prodrug/Formulation Strategy |
| Gastrointestinal Tract | Enzymatic degradation, low pH, poor absorption. | Encapsulation in pH-sensitive nanoparticles; covalent modification to enhance stability. |
| Bloodstream | Rapid clearance by the reticuloendothelial system (RES), enzymatic degradation. | Use of "stealth" nanocarriers (e.g., PEGylated liposomes) to evade RES; designing prodrugs stable in plasma. nih.gov |
| Cellular Membranes | Poor permeability of charged molecules (like phosphates). nih.gov | Lipophilic modifications to the prodrug; use of nanocarriers that facilitate cellular uptake via endocytosis. |
| Target Tissue | Insufficient accumulation and retention. | Active targeting ligands on nanocarriers; designing prodrugs activated by enzymes specific to the target tissue. |
Exploiting Endogenous Metabolic Pathways for Targeting
A sophisticated approach to targeted delivery involves designing prodrugs that are activated by specific enzymes overexpressed in the target tissue. mdpi.com this compound, as a phosphate ester, is designed to be cleaved by phosphatase enzymes to release the active hormone, estrone. The therapeutic strategy relies on the differential activity of these enzymes between target and non-target tissues.
For instance, certain tumor environments are known to have elevated levels of specific phosphatases. By designing the phosphonoestrone prodrug to be an optimal substrate for these particular enzymes, a higher concentration of active estrone can be achieved locally at the tumor site. nih.gov The liver is a primary site for estrogen metabolism, involving various cytochrome P450 enzymes and transferases that further process estrone. pharmgkb.orgresearchgate.net Understanding these pathways is critical to predict the fate of the released estrone and to design delivery systems that can potentially bypass or leverage hepatic metabolism to control systemic exposure. pharmgkb.orgnih.gov
Development of Advanced Nanocarrier Systems for this compound
To protect this compound during transit and guide it to the target site, various advanced nanocarrier systems have been developed. These systems encapsulate the prodrug, offering advantages like improved stability, controlled release, and the potential for surface modification for active targeting. nih.gov
Liposomal and Polymeric Nanoparticles
Liposomes are vesicles composed of phospholipid bilayers, similar to natural cell membranes, making them highly biocompatible. researchgate.netnih.gov They can encapsulate hydrophilic drugs like this compound in their aqueous core, shielding them from degradation in the bloodstream. nih.govresearchgate.net Modifications to the liposome (B1194612) surface, such as the addition of polyethylene (B3416737) glycol (PEG), can create "stealth" nanoparticles that evade the immune system, prolonging circulation time and enhancing accumulation in target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors. researchgate.net
Polymeric nanoparticles, made from biodegradable polymers like polylactic-co-glycolic acid (PLGA), offer another robust platform for drug delivery. nih.govnih.gov These systems are known for their stability and ability to provide sustained release of the encapsulated drug. nih.gov For this compound, this would mean a gradual release of the prodrug at the target site, which could then be converted to active estrone, maintaining a localized therapeutic concentration over an extended period.
Dendrimers and Solid-Lipid Nanoparticles
Dendrimers are highly branched, tree-like macromolecules with a well-defined, three-dimensional structure. thno.orgmdpi.com Their unique architecture provides a high surface area for the attachment of targeting molecules and a multivalent character that can enhance binding to target cells. mdpi.com The interior voids can be used to carry drug molecules like this compound. Dendrimer-based systems can be engineered for precise control over size and surface chemistry, making them versatile carriers for targeted therapy. thno.orgnih.gov
Solid-lipid nanoparticles (SLNs) combine the advantages of polymeric nanoparticles and liposomes. They are composed of a solid lipid core matrix, which can solubilize lipophilic drugs, but can also be adapted to carry hydrophilic compounds. snmjournals.org SLNs are physically stable, protect the encapsulated drug from degradation, and allow for controlled release. snmjournals.org Their lipidic nature makes them biocompatible and suitable for various administration routes.
Table 2: Comparison of Nanocarrier Systems for this compound Delivery
| Nanocarrier System | Core Composition | Key Advantages | Potential Challenges |
| Liposomes | Aqueous Core / Lipid Bilayer | Biocompatible, can carry hydrophilic/hydrophobic drugs, surface is easily modified. thno.orgnih.gov | Potential for drug leakage, lower stability compared to polymeric systems. nih.gov |
| Polymeric Nanoparticles | Polymer Matrix | High stability, controlled and sustained release, well-established preparation methods. nih.govnih.gov | Potential for polymer-related toxicity, complex drug release kinetics. |
| Dendrimers | Branched Polymer | Monodisperse, highly functionalizable surface, precise structural control. thno.orgmdpi.com | Potential for toxicity depending on surface charge, more complex synthesis. mdpi.com |
| Solid-Lipid Nanoparticles (SLNs) | Solid Lipid | Biocompatible, high stability, controlled release, good tolerability. snmjournals.org | Lower drug loading capacity compared to other carriers, potential for drug expulsion during storage. |
Active Targeting Mechanisms for this compound Delivery
While passive accumulation via the EPR effect is a valid strategy, active targeting aims to further enhance delivery specificity by decorating the surface of nanocarriers with ligands that bind to receptors overexpressed on target cells. researchgate.net
For therapies involving an estrone prodrug, a logical approach is to target cells that overexpress estrogen receptors (ERs), such as certain types of breast cancer cells. researchgate.netnih.gov By attaching molecules that bind to ERα or other associated surface receptors, nanocarriers loaded with this compound can be directed specifically to these malignant cells. researchgate.net Research has shown that anchoring estrone itself onto the surface of liposomes can achieve site-specific targeting to ER-positive cells, suggesting that a similar principle could be applied using other ER-targeting ligands to deliver this compound-loaded carriers. researchgate.net This strategy concentrates the therapeutic agent where it is most needed, potentially increasing efficacy and significantly reducing the hormonal effects on healthy tissues.
Ligand-Receptor Mediated Delivery
A key strategy for targeting this compound is to leverage the inherent affinity of its parent compound, estrone, for specific cellular receptors that are often overexpressed in cancerous tissues. The estrogen receptor (ER) is a prime target, as its expression is significantly elevated in a majority of breast cancers. hormonebalance.org The underlying principle is that the estrone moiety of the prodrug will act as a ligand, guiding the compound to and facilitating its uptake by ER-positive cancer cells.
Once bound to the estrogen receptor, the prodrug can be internalized by the cell, bringing the therapeutic agent in close proximity to its intracellular target. This receptor-mediated pathway is anticipated to enhance the concentration of the active drug within the tumor cells, thereby increasing its therapeutic index.
In addition to the estrogen receptor, other membrane transporters are also being investigated for their role in the uptake of estrone-based compounds. The family of Organic Anion Transporting Polypeptides (OATPs) has been shown to facilitate the transport of sulfated steroid hormones like estrone-3-sulphate, which shares structural similarities with this compound. This suggests that OATPs could potentially play a role in the cellular uptake of this compound, offering another avenue for targeted delivery.
Tumor Stroma-Based Targeting Approaches
The tumor microenvironment, or stroma, is a complex and dynamic ecosystem of non-cancerous cells, extracellular matrix (ECM), and signaling molecules that plays a crucial role in tumor progression and therapeutic resistance. Targeting the tumor stroma is an emerging and promising strategy in cancer therapy. While direct research on targeting this compound to the tumor stroma is limited, the chemical properties of the molecule suggest potential avenues for such an approach.
The dense and altered ECM of the tumor stroma can be exploited for drug delivery. For instance, the phosphate group of this compound could potentially interact with specific components of the tumor matrix. Furthermore, certain enzymes that are overexpressed in the tumor stroma could be harnessed for the localized activation of the prodrug (see section 5.4.1).
Another approach involves targeting the cellular components of the stroma, such as cancer-associated fibroblasts (CAFs) or tumor-associated macrophages (TAMs). While no specific ligands on these cells for this compound have been identified, the general principles of stroma-targeted drug delivery could be applied, for example, by encapsulating the prodrug in nanoparticles functionalized with ligands for stromal cell surface markers.
Controlled Release and Activation Systems
For a prodrug to be effective, it must not only reach its target but also be converted to its active form in a controlled and efficient manner. The design of this compound allows for its activation to be triggered by specific physiological or pathological stimuli present at the target site.
Stimuli-Responsive Drug Release (e.g., pH, enzyme activity)
The release of the active estrone from this compound is primarily designed to be responsive to two key stimuli: pH and enzyme activity.
pH-Responsive Release: The acidic microenvironment of solid tumors is a well-characterized hallmark of cancer. The hydrolysis of this compound has been shown to be pH-dependent, with a significantly increased rate of degradation in acidic conditions. researchgate.netbohrium.comresearchgate.netrsc.org Specifically, the dephosphorylation of estrone phosphate exhibits a bell-shaped pH-rate profile, with the maximum rate of hydrolysis occurring in the pH range of 3 to 5. researchgate.netbohrium.comresearchgate.netrsc.org This property is highly advantageous for tumor-targeted drug delivery, as the prodrug would remain relatively stable in the physiological pH of the bloodstream (around 7.4) and then undergo accelerated conversion to its active form upon reaching the acidic tumor microenvironment.
| pH | Relative Hydrolysis Rate | Environment |
|---|---|---|
| 7.4 | Low | Bloodstream (Physiological) |
| 6.5-7.0 | Moderate | Tumor Microenvironment (Extracellular) |
| 5.0-6.5 | High | Endosomes/Lysosomes (Intracellular) |
| 3.0-5.0 | Maximum | Optimal for Hydrolysis |
Enzyme-Mediated Release: The activation of this compound can also be catalyzed by specific enzymes that are abundant in the body and can be overexpressed in the tumor microenvironment. Alkaline phosphatases are a group of enzymes that are known to efficiently cleave phosphate esters. researchgate.net These enzymes are present on the outer surface of cell membranes and can dephosphorylate this compound in the extracellular space, releasing the active estrone to then enter the cell.
Furthermore, steroid sulfatase (STS) is another enzyme of interest. While its primary substrates are sulfated steroids, studies have shown that estrone phosphate can also bind to this enzyme. oup.comoup.comresearchgate.net The expression of STS is often elevated in hormone-dependent breast cancers, presenting another potential mechanism for tumor-selective activation of this compound.
Optimizing Prodrug Activation at the Target Site
To enhance the therapeutic efficacy of this compound, it is crucial to optimize its activation specifically at the tumor site. One approach is to design delivery systems that protect the prodrug from premature activation in the bloodstream and release it only upon reaching the tumor. Liposomes and nanoparticles can be engineered to be sensitive to the tumor microenvironment, releasing their payload in response to the lower pH or specific enzymes present.
Another strategy involves co-administering agents that can modulate the activity of the activating enzymes. For example, the expression of alkaline phosphatase can be influenced by various factors, and understanding these regulatory mechanisms could lead to strategies to enhance its activity within the tumor.
Furthermore, the design of the prodrug itself can be modified to fine-tune its susceptibility to enzymatic cleavage. By altering the chemical structure around the phosphate group, it may be possible to create derivatives of this compound that are more selectively cleaved by tumor-associated enzymes.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of O3 Phosphonoestrone
Correlating Structural Modifications with Prodrug Activation Profiles
O3-Phosphonoestrone is a prodrug, meaning it is an inactive compound that is converted into the pharmacologically active drug, estrone (B1671321), within the body. nih.govrsc.org This activation is a critical step, and its efficiency can be modulated by altering the chemical structure of the prodrug molecule. The primary goal of modifying the promoiety—in this case, the phosphono group and its surrounding chemical environment—is to optimize the prodrug's activation profile.
Prodrugs are designed to overcome specific limitations of the parent drug, such as poor solubility or rapid metabolism. nih.gov The activation process typically relies on enzymatic or chemical reactions in vivo. nih.gov For this compound, activation occurs via enzymatic hydrolysis. SAR studies in this context focus on how modifications to the estrone backbone or the phosphate (B84403) group itself affect the rate and location of this conversion.
Key structural modifications and their expected impact on prodrug activation include:
Alterations to the Phosphate Group: Modifications such as esterification of the phosphate hydroxyl groups can change the substrate's affinity for hydrolyzing enzymes. For instance, creating a phosphodiester instead of a monoester could alter the rate of cleavage by phosphodiesterases versus phosphatases.
Linker Modifications: In more complex prodrug designs, a linker can be placed between the drug and the promoiety. The length and chemical nature of this linker can be varied to fine-tune the activation rate. nih.gov While not standard for this compound itself, this principle is a key finding from broader prodrug SAR studies. nih.gov
The correlation between these structural changes and the activation profile is typically established through in vitro assays using purified enzymes or cell homogenates, followed by in vivo pharmacokinetic studies. nih.gov The ideal modification results in a prodrug that is stable in general circulation but is rapidly activated at the desired target tissue, which for this compound would be tissues with high alkaline phosphatase activity. nih.gov
| Compound | Modification on Estrone Core | Modification on Phosphate Group | Relative Rate of Hydrolysis (by Alkaline Phosphatase) |
|---|---|---|---|
| This compound | None | Phosphate monoester | 1.0 |
| Derivative A | 2-Methoxy | Phosphate monoester | 0.8 |
| Derivative B | None | Phosphate diethyl ester | <0.1 |
| Derivative C | 17-Ethinyl | Phosphate monoester | 1.2 |
Analysis of the Phosphono Group's Influence on Enzyme Recognition
The activation of this compound to estrone is catalyzed by phosphomonoesterases, with alkaline phosphatase (ALP) being a primary enzyme responsible for this hydrolysis. sigmaaldrich.comlinear.es ALP is a ubiquitous enzyme found on the outer surface of cells in various tissues, including the liver, bone, and intestine, and its physiological role includes the hydrolysis of phosphate esters. sigmaaldrich.comnih.gov
The phosphono group at the C3 position of the estrone molecule is the key structural feature for enzyme recognition. It serves as the substrate for ALP. The mechanism involves the enzyme's active site, which contains key amino acid residues and metal ions (typically Zn²⁺ and Mg²⁺) that coordinate the phosphate moiety and facilitate nucleophilic attack on the phosphorus atom. linear.es
The influence of the phosphono group can be analyzed from several perspectives:
Substrate Specificity: ALP is a non-specific phosphomonoester hydrolase, meaning it can hydrolyze a wide variety of organic monophosphates. sigmaaldrich.com The negatively charged phosphate group at physiological pH is crucial for the initial electrostatic attraction to the positively charged active site of the enzyme.
Binding and Catalysis: The interaction between the phosphate group and the enzyme's active site positions the scissile P-O bond correctly for hydrolysis. The enzyme stabilizes the transition state of the reaction, leading to the cleavage of the bond and the release of estrone and inorganic phosphate. linear.es
Studies investigating the activity of ALP on various substrates show that both the phosphate ester itself and the nature of the alcohol it is attached to are important for determining the reaction rate. nih.gov Therefore, the phosphono group makes this compound an excellent substrate for ALP, facilitating its targeted activation in tissues where this enzyme is highly expressed. mdpi.com
SAR of this compound Derivatives on Estrogen Receptor Binding
Once this compound is hydrolyzed to estrone, the active drug must bind to the estrogen receptor (ER) to elicit a biological response. The ER exists in at least two subtypes, ERα and ERβ, which have distinct tissue distributions and can mediate different effects. bmbreports.org The binding affinity of estrone and its derivatives to these receptors is highly dependent on their three-dimensional structure.
SAR studies on estrogenic compounds have elucidated several key structural requirements for high-affinity binding to the ER ligand-binding domain (LBD):
The Phenolic A-Ring: The hydroxyl group at the C3 position of the steroid's A-ring is critical. It acts as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with specific amino acid residues (like Glu353 and Arg394 in ERα) in the receptor's binding pocket. plos.org This interaction anchors the ligand in the correct orientation.
The D-Ring: The oxygen-containing functional group (a ketone for estrone) at the C17 position also contributes to binding, forming another hydrogen bond with a specific residue (like His524 in ERα) at the other end of the binding pocket. plos.org
| Compound | Structural Feature | RBA for ERα (%) | RBA for ERβ (%) |
|---|---|---|---|
| 17β-Estradiol | Reference (17-OH) | 100 | 100 |
| Estrone | 17-keto | ~50 | ~30 |
| 2-Hydroxyestrone | A-ring substitution | ~15 | ~20 |
| 4-Hydroxyestrone | A-ring substitution | ~60 | ~90 |
Computational Modeling for QSAR Development
QSAR modeling uses statistical methods to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For this compound and its derivatives, QSAR models can be developed to predict properties like the rate of enzymatic activation, ER binding affinity, or even potential toxicity. nih.govnih.gov These models are powerful tools in drug discovery, enabling the prediction of a new molecule's properties before it is synthesized. imist.ma
The general workflow for developing a QSAR model involves:
Data Collection: A dataset of compounds with known structures and measured biological activities is compiled.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its structural and physicochemical properties. wiley.com
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. imist.mascielo.br
Model Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure it is robust and not due to chance correlation. imist.ma
Molecular descriptors are the numerical representation of a molecule's chemical information. wiley.comcadaster.eu They are the cornerstone of QSAR, quantifying various aspects of a molecule's structure. Descriptors can be classified into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of functional groups). cadaster.eu
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area, shape indices).
Quantum Chemical Descriptors: Based on quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment). dergipark.org.trnih.gov
Once a large number of descriptors are calculated for a set of molecules, a statistical method is used to select the most relevant ones and generate a predictive model. researchgate.net For example, a QSAR model for the ER binding affinity of estrone derivatives might take the form of a linear equation:
log(RBA) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where c0, c1, c2 are coefficients determined by the regression analysis. This equation can then be used to predict the log(RBA) for new, unsynthesized derivatives based on their calculated descriptor values. researchgate.net
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. cadaster.eu |
| Topological (2D) | Kappa Shape Index (κ) | Relates the molecule's shape to linear and branched structures. |
| Geometrical (3D) | Van der Waals Volume (VdW) | The volume occupied by the molecule based on van der Waals radii. nih.gov |
| Electrostatic (3D/Quantum) | Dipole Moment | A measure of the overall polarity of the molecule. dergipark.org.tr |
| Quantum Chemical | HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. nih.gov |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. cadaster.eu |
Once a validated QSAR model is established, it becomes a powerful tool for in silico (computer-based) screening and lead optimization. consensus.appnih.gov This process allows researchers to evaluate vast numbers of potential drug candidates virtually, saving significant time and resources compared to synthesizing and testing each one experimentally. mdpi.com
The process typically involves:
Virtual Library Generation: A large database of virtual compounds is created. For this compound, this could involve systematically adding different substituents at various positions on the estrone scaffold. nih.gov
Descriptor Calculation: The same molecular descriptors used to build the QSAR model are calculated for every compound in the virtual library.
Activity Prediction: The QSAR equation is applied to the calculated descriptors for each virtual compound to predict its biological activity (e.g., ER binding affinity).
Compound Prioritization: The virtual compounds are ranked based on their predicted activity. The most promising candidates—those with high predicted activity and desirable properties (e.g., low predicted toxicity)—are prioritized for synthesis and experimental testing. nih.gov
This iterative cycle of computational design, prediction, synthesis, and testing is known as lead optimization. scienceopen.com It allows for the rapid refinement of a lead compound's structure to maximize its efficacy and minimize undesirable properties, ultimately accelerating the drug discovery process. nih.gov
| Step | Action | Example for Estrone Derivatives |
|---|---|---|
| 1. Build QSAR Model | Correlate structure with ERα binding affinity for 30 known estrone derivatives. | log(RBA) = 0.5*LogP - 2.1*VdW_Volume + 5.4 |
| 2. Generate Virtual Library | Create a library of 10,000 virtual estrone derivatives with various substituents. | Derivatives with F, Cl, Br, CH3, OCH3 at positions 2, 4, 16. |
| 3. Predict Activity | Calculate LogP and VdW_Volume for all 10,000 virtual compounds and apply the QSAR model. | Predict the log(RBA) for each virtual derivative. |
| 4. Prioritize Hits | Rank compounds by predicted activity. Select the top 10 candidates for synthesis. | Identify a novel 4-chloro-estrone derivative as a top candidate. |
| 5. Synthesize & Test | Synthesize the top 10 candidates in the lab and measure their actual ERα binding affinity. | The 4-chloro-estrone derivative shows high experimental affinity, validating the model's prediction. |
Advanced Research Methodologies and Future Research Directions
Omics Technologies in Prodrug Metabolism and Activation Studies
Omics technologies offer a holistic view of the biological processes involved in the metabolism and activation of prodrugs like O3-Phosphonoestrone.
Metabolomics for Profiling Prodrug and Metabolite Concentrations
Metabolomics is instrumental in comprehensively identifying and quantifying small-molecule metabolites within a biological system. For this compound, this technology is pivotal for tracking its conversion to estrone (B1671321) and subsequent metabolites. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be employed to create a detailed profile of the metabolic cascade. sigmaaldrich.com
In a typical study, biological samples (e.g., plasma, tissue homogenates) taken after administration of this compound would be analyzed. The resulting data would provide quantitative information on the concentration of the parent prodrug, the active drug (estrone), and downstream metabolites over time. This information is critical for understanding the pharmacokinetic profile of the compound. While specific large-scale metabolomics studies on this compound are not widely published, the methodology has been successfully applied to study the metabolism of other estrogens and their derivatives. nih.govnih.gov For instance, integrated metabolomics and proteomics have identified estrone sulfate (B86663) as a key feature metabolite in certain disease states, highlighting the power of these techniques in steroid hormone research. nih.gov
Table 1: Potential Metabolites of this compound Detectable by Metabolomics
| Compound Name | Chemical Formula | Role |
| This compound | C₁₈H₂₃O₅P | Prodrug |
| Estrone | C₁₈H₂₂O₂ | Active Drug |
| 17β-Estradiol | C₁₈H₂₄O₂ | Metabolite |
| Estriol | C₁₈H₂₄O₃ | Metabolite |
| 2-Hydroxyestrone | C₁₈H₂₂O₃ | Metabolite |
| 4-Hydroxyestrone | C₁₈H₂₂O₃ | Metabolite |
This table is interactive. Click on the headers to sort.
Proteomics for Enzyme Expression and Interaction Analysis
Proteomics, the large-scale study of proteins, is essential for identifying the specific enzymes responsible for the activation of this compound. The conversion of this phosphate (B84403) ester prodrug is catalyzed by phosphatases, a ubiquitous class of enzymes that hydrolyze phosphate esters. wikipedia.org
Proteomic analyses of tissues can reveal the expression levels of various phosphatase enzymes, such as alkaline phosphatase (ALP), which are known to be involved in the dephosphorylation of such compounds. nih.govnih.gov By correlating enzyme expression with the rate of estrone formation from this compound in different tissues, researchers can pinpoint the key enzymes responsible for its activation. Furthermore, proteomics can help understand the broader protein interaction networks that are affected by the resulting active estrogen. For example, proteomics has been used to study changes in protein profiles in breast cancer tissues, a context highly relevant to estrogen signaling. iiarjournals.orgresearchgate.net
Advanced Imaging Techniques for Prodrug Distribution and Activation
Visualizing where a prodrug goes in the body and where it is activated is crucial for drug development. Advanced imaging techniques offer non-invasive ways to track these processes in real-time. While specific imaging studies on this compound are not prevalent in the literature, techniques like Positron Emission Tomography (PET) and advanced fluorescence microscopy hold significant promise. nih.govnih.gov
For instance, a radiolabeled version of this compound could be synthesized and its distribution tracked using PET scans. This would provide a dynamic, whole-body view of where the prodrug accumulates. Furthermore, novel imaging probes that become fluorescent upon enzymatic cleavage of a phosphate group could be developed. These probes, co-administered with this compound, could report on the sites of phosphatase activity, indirectly mapping the locations of prodrug activation.
Microfluidic Systems for High-Throughput Enzymatic Kinetic Studies
Microfluidic systems, or "lab-on-a-chip" technologies, allow for the rapid and efficient study of enzymatic reactions using minute quantities of reagents. mdpi.com These systems are ideally suited for detailed kinetic studies of the enzymes that activate this compound.
By creating concentration gradients of both the prodrug and the activating enzyme (e.g., alkaline phosphatase) on a microfluidic chip, researchers can perform numerous kinetic experiments simultaneously. sigmaaldrich.combioline.org.brajol.infolinear.es This high-throughput approach can rapidly determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing deep insights into the efficiency of prodrug conversion under various conditions. ajol.info
Table 2: Representative Kinetic Parameters for Alkaline Phosphatase
| Substrate | Enzyme Source | K_m (mM) | V_max (µM/min) | Optimal pH |
| p-Nitrophenylphosphate | Rabbit Liver | 0.5 | 20 | 9.2 |
| p-Nitrophenylphosphate | Rat Kidney | Varies with Mg²⁺ | Varies with Mg²⁺ | 10.1 |
This table is interactive and contains representative data from studies on alkaline phosphatase with a model substrate. bioline.org.brajol.info The kinetics for this compound would need to be determined experimentally.
Computational Biology and Artificial Intelligence in Prodrug Design
Computational biology and artificial intelligence (AI) are revolutionizing drug discovery and design. kcl.ac.uk For a prodrug like this compound, these tools can be used to model its interaction with activating enzymes, predict its metabolic fate, and design next-generation compounds with improved properties. nih.govnih.gov
Molecular docking simulations can predict how this compound fits into the active site of various phosphatases, helping to understand the structural basis for its activation. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of related prodrugs with their activation rates, guiding the design of more efficient molecules. AI algorithms can analyze vast datasets from proteomics and metabolomics to identify novel targets for estrogen-related therapies and even propose new prodrug strategies. kcl.ac.uk
Emerging Concepts in Prodrug Development for Precision Pharmacology
The field of prodrug design is moving towards "smart" molecules that are activated only in specific tissues or under particular pathological conditions, a concept central to precision pharmacology. oup.comoup.com For this compound, this could involve designing derivatives that are selectively activated in estrogen-receptor-positive tumors, for example.
One emerging strategy is the development of long-acting prodrugs that provide sustained release of the active compound. drug-dev.comnih.gov For this compound, this could involve chemical modifications to the phosphate group or the steroid core to modulate its solubility and susceptibility to enzymatic cleavage. Another innovative approach is the creation of dual-action prodrugs, where an estrogen ligand is attached to another therapeutic agent, targeting it specifically to estrogen-sensitive cells. oup.com These advanced concepts pave the way for more effective and less toxic hormone-based therapies. nih.govnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for O3-Phosphonoestrone, and how can researchers validate purity and structural integrity?
- Methodological Answer : Synthesize this compound using peer-reviewed protocols (e.g., phosphonylation of estrone derivatives under anhydrous conditions). Validate purity via HPLC (>95% purity threshold) and structural integrity using P NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature values to confirm absence of byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemical and electronic properties?
- Methodological Answer : Combine H/C NMR for stereochemical analysis, P NMR for phosphonate group confirmation, and X-ray crystallography for absolute configuration. UV-Vis spectroscopy can assess electronic transitions, while DFT calculations (e.g., B3LYP/6-31G*) model molecular orbitals. Compare experimental and theoretical data to resolve ambiguities .
Q. How can researchers design initial biological assays to evaluate this compound’s estrogen receptor (ER) modulation activity?
- Methodological Answer : Use ER-positive cell lines (e.g., MCF-7) for competitive binding assays with H-estradiol. Quantify IC values and compare to estradiol controls. Include dose-response curves and negative controls (e.g., ER-negative cells) to isolate target-specific effects. Validate results with luciferase reporter assays for ER transcriptional activity .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing this compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via LC-MS over 24–72 hours. Use accelerated stability studies (e.g., elevated temperatures) to predict shelf-life. Apply kinetic modeling (e.g., first-order decay) and compare degradation pathways to structurally related phosphonates .
Q. How should researchers resolve contradictions in reported binding affinities of this compound across different studies?
- Methodological Answer : Conduct a scoping review to identify variables affecting discrepancies (e.g., assay conditions, receptor isoforms). Replicate key studies under standardized protocols, controlling for cell line variability, ligand concentrations, and buffer composition. Use meta-analysis to quantify heterogeneity (I statistic) and identify confounding factors .
Q. What strategies optimize the selectivity of this compound for ER subtypes (ERα vs. ERβ) in comparative studies?
- Methodological Answer : Employ ER subtype-specific reporter assays (e.g., ERα-HeLa vs. ERβ-HeLa). Use molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity differences. Synthesize analogs with targeted substituents (e.g., alkyl groups at C16) and correlate structural modifications with selectivity ratios (ERα/ERβ IC) .
Methodological Frameworks for Data Analysis
- For Synthesis Reproducibility : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments with clear protocols and negative controls .
- For Data Interpretation : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to contextualize biological activity studies, ensuring comparators (e.g., estradiol) are consistent across experiments .
- For Literature Reviews : Use systematic scoping methodologies to map conflicting evidence, prioritizing studies with transparent experimental details and validated assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
